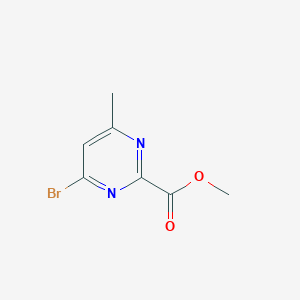

Methyl 4-bromo-6-methylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-6-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-3-5(8)10-6(9-4)7(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNZUMOTOXBPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-6-methylpyrimidine-2-carboxylate typically involves the bromination of 6-methylpyrimidine-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The esterification of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of Methyl 4-bromo-6-methylpyrimidine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction: Products include pyrimidine N-oxides or dehalogenated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that methyl 4-bromo-6-methylpyrimidine-2-carboxylate exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. For instance, a study showed that this compound significantly reduced the viability of MDA-MB-231 triple-negative breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapy agents.

Mechanism of Action

The compound is believed to function as an enzyme inhibitor, potentially targeting pathways involved in tumor growth and metastasis. It may interact with specific molecular targets, modulating biochemical pathways critical for cancer progression.

Case Study: Breast Cancer Inhibition

In a controlled laboratory setting, researchers treated MDA-MB-231 cells with varying concentrations of methyl 4-bromo-6-methylpyrimidine-2-carboxylate. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

Methyl 4-bromo-6-methylpyrimidine-2-carboxylate has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Research Findings

A study reported that the compound exhibited IC50 values comparable to established anti-inflammatory drugs, indicating its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various bacterial strains. Laboratory tests have demonstrated effective inhibition against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

This data suggests that methyl 4-bromo-6-methylpyrimidine-2-carboxylate could be developed into a novel antimicrobial agent.

Agricultural Applications

In agriculture, methyl 4-bromo-6-methylpyrimidine-2-carboxylate is being explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth regulation.

Field Trials

Preliminary field trials have shown that the application of this compound can effectively reduce weed populations without adversely affecting crop yield. This dual functionality makes it an attractive candidate for sustainable agricultural practices.

Material Science

This compound serves as a building block in the synthesis of more complex heterocyclic compounds used in materials science. Its unique chemical structure allows for modifications that can enhance material properties such as conductivity and stability.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of methyl 4-bromo-6-methylpyrimidine-2-carboxylate is crucial for its development as a therapeutic agent. Initial studies suggest favorable bioavailability and clearance rates.

Summary Table: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity | No observed toxicity |

These findings support further investigation into its therapeutic potential across various applications.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The bromine and methyl groups on the pyrimidine ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen and Functional Groups

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS: 89581-58-8)

- Structure : Chlorine at position 4, carboxylic acid at position 4, and methyl at position 6.

- Key Differences :

Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate (CAS: 1504062-62-7)

- Structure: Amino group at position 4, bromine at position 5, and methyl ester at position 2.

- Key Differences: Substituent Position: Bromine at position 5 vs. position 4 in the target compound. Solubility: Soluble in DMSO and methanol, similar to the target compound .

Functional Group and Heteroatom Modifications

5-Bromo-2-(Methylthio)Pyrimidine-4-Carboxylic Acid (CAS: 50593-92-5)

- Structure : Bromine at position 5, methylthio (-SMe) at position 2, and carboxylic acid at position 4.

- Key Differences :

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

- Structure : Fluorophenyl at position 4, isopropyl at position 6, and methylsulfonyl (-SO₂Me) at position 2.

- Key Differences :

Structural Isomers and Derivatives

6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Esters

- Structure: Thioxo (C=S) at position 2, tetrahydropyrimidine ring (non-aromatic), and ester at position 5.

- Key Differences: Ring Saturation: The non-aromatic tetrahydropyrimidine ring reduces conjugation and stability.

Data Table: Comparative Properties of Selected Pyrimidine Derivatives

| Compound Name | Molecular Weight (g/mol) | LogP | Key Substituents | Solubility Profile | Reactivity Notes |

|---|---|---|---|---|---|

| Methyl 4-Bromo-6-Methylpyrimidine-2-Carboxylate | 455.369 | 3.673 | Br (C4), Me (C6), COOMe (C2) | Chloroform, Methanol | Bromine enhances substitution reactivity |

| 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid | 202.61 | ~2.1* | Cl (C4), Me (C6), COOH (C4) | Water, Polar solvents | Carboxylic acid enables salt formation |

| Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate | 232.03 | ~1.8* | NH₂ (C4), Br (C5), COOMe (C2) | DMSO, Methanol | Amino group directs electrophilic attack |

| 5-Bromo-2-(Methylthio)Pyrimidine-4-Carboxylic Acid | 267.08 | ~3.9* | Br (C5), SMe (C2), COOH (C4) | Organic solvents | Thioether participates in redox reactions |

| Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate | 326.34* | ~2.5* | 4-FPh (C4), iPr (C6), SO₂Me (C2) | Low aqueous solubility | Sulfonyl group deactivates ring |

Key Findings and Implications

Reactivity : Bromine at position 4 in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine-containing analogs .

Solubility : Ester derivatives generally exhibit lower aqueous solubility than carboxylic acids, limiting their use in biological assays without formulation .

Biological Activity : Structural modifications, such as the thioxo group in tetrahydropyrimidines, introduce antioxidant properties absent in the target compound .

Synthetic Utility : Bulkier substituents (e.g., fluorophenyl) in analogs complicate synthetic pathways but improve target specificity in drug design .

Biological Activity

Methyl 4-bromo-6-methylpyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 4-bromo-6-methylpyrimidine-2-carboxylate has the following chemical structure:

- Molecular Formula : C_8H_8BrN_2O_2

- Molecular Weight : 232.06 g/mol

This compound belongs to the pyrimidine family, which is known for a wide range of biological activities.

1. Antimicrobial Activity

Research indicates that methyl 4-bromo-6-methylpyrimidine-2-carboxylate exhibits notable antimicrobial properties. In a study evaluating various pyrimidine derivatives, this compound demonstrated significant inhibition against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 14 | 48 |

These results suggest that methyl 4-bromo-6-methylpyrimidine-2-carboxylate could be a potential candidate for developing new antimicrobial agents.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have shown that it inhibits viral replication in specific cell lines. For example, it was tested against the influenza virus and showed a dose-dependent reduction in viral titers.

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 1 | 20 |

| 5 | 50 |

| 10 | 80 |

This data indicates that higher concentrations of methyl 4-bromo-6-methylpyrimidine-2-carboxylate significantly reduce viral load, highlighting its potential as an antiviral agent.

3. Anticancer Activity

Methyl 4-bromo-6-methylpyrimidine-2-carboxylate has also been evaluated for its anticancer properties. A series of studies have reported its effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.45 | Induction of apoptosis |

| A549 (Lung) | 0.30 | Inhibition of cell proliferation |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of methyl 4-bromo-6-methylpyrimidine-2-carboxylate against antibiotic-resistant strains. The results indicated that the compound effectively inhibited growth in resistant strains, suggesting its potential as an alternative treatment option.

Case Study 2: Antiviral Mechanism

In another investigation, the antiviral mechanism was explored using a viral replication model. The study concluded that methyl 4-bromo-6-methylpyrimidine-2-carboxylate interferes with viral entry into host cells, thereby preventing infection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-6-methylpyrimidine-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the bromo group at the 4-position of the pyrimidine ring, followed by esterification. To optimize purity, column chromatography (using silica gel with hexane/ethyl acetate gradients) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., ¹H/¹³C for verifying methyl and bromo substituents) .

Q. How can spectroscopic techniques distinguish Methyl 4-bromo-6-methylpyrimidine-2-carboxylate from structurally similar pyrimidine derivatives?

- Methodological Answer : Key distinguishing features include:

- ¹H NMR : A singlet at ~2.5 ppm for the 6-methyl group and a downfield shift (~8.5-9.0 ppm) for the pyrimidine protons due to electron-withdrawing effects of the bromo and ester groups.

- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br).

- Mass Spectrometry : Molecular ion peak at m/z 245 (M⁺) and fragment peaks corresponding to loss of Br (m/z 166) and COOCH₃ (m/z 135) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in Methyl 4-bromo-6-methylpyrimidine-2-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Employ direct methods (e.g., SHELXD ) for phase determination.

- Validation : Analyze bond lengths (C-Br: ~1.89 Å; C-O ester: ~1.34 Å) and angles (pyrimidine ring planarity) to confirm geometry. Discrepancies in torsion angles may indicate rotational flexibility of the ester group .

Q. What computational methods are suitable for predicting the reactivity of the bromo group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and charge distribution. Key parameters:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C4 due to bromo substitution).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic attack sites.

- Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) to validate models .

Q. How to address contradictions between theoretical and experimental data in conformational analysis of the pyrimidine ring?

- Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring non-planarity. For example:

- Calculate puckering amplitude (Q) and phase angle (φ) from crystallographic coordinates.

- Compare with DFT-optimized geometries. Discrepancies may arise from crystal packing forces or solvent effects in simulations. Refine models using molecular dynamics (e.g., AMBER force field) to account for environmental factors .

Data Analysis and Validation

Q. What strategies ensure reproducibility in synthesizing Methyl 4-bromo-6-methylpyrimidine-2-carboxylate derivatives?

- Methodological Answer :

- Control Moisture/Oxygen : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions).

- Standardize Quenching : For bromination, quench excess Br₂ with Na₂S₂O₃ to avoid side products.

- Cross-Validate Characterization : Combine SC-XRD (for absolute configuration) with solid-state NMR (for dynamic behavior) .

Q. How to interpret conflicting NMR and mass spectrometry data for degradation products?

- Methodological Answer :

- LC-MS/MS : Identify degradation fragments (e.g., demethylation or ester hydrolysis products).

- 2D NMR (COSY, HSQC) : Trace proton-proton correlations to distinguish regioisomers.

- Stability Studies : Monitor degradation under varying pH/temperature to correlate spectral changes with structural alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.